3-Ethyl-2,5-dimethylhexane
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Overview
Description
3-Ethyl-2,5-dimethylhexane is a branched alkane with the molecular formula C10H22. It is a hydrocarbon consisting of a hexane backbone with ethyl and methyl groups attached at specific positions. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,5-dimethylhexane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable hexane derivative with ethyl and methyl groups under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the alkylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic cracking of larger hydrocarbons followed by selective hydrogenation and purification steps. The process ensures the desired branching and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,5-dimethylhexane can undergo various chemical reactions, including:
Substitution: Halogenation is a common substitution reaction where halogens, such as chlorine or bromine, replace hydrogen atoms in the alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)
Substitution: Chlorine (Cl2) or bromine (Br2) with UV light or heat
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes with reduced functional groups
Substitution: Haloalkanes (e.g., chloroalkanes, bromoalkanes)
Scientific Research Applications
Mechanism of Action
As an alkane, 3-Ethyl-2,5-dimethylhexane does not exhibit specific biological activity or a mechanism of action. Its primary interactions are through van der Waals forces, which are characteristic of non-polar hydrocarbons. The compound’s stability and inertness make it a useful reference material in various chemical analyses .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethylhexane
- 2,5-Dimethylhexane
- 3-Ethylhexane
- 2,3-Dimethyloctane
- 3-Ethyl-2-methylhexane
Uniqueness
3-Ethyl-2,5-dimethylhexane is unique due to its specific branching pattern, which influences its physical and chemical properties. The presence of both ethyl and methyl groups at distinct positions on the hexane backbone differentiates it from other similar alkanes. This unique structure can affect its boiling point, melting point, and reactivity compared to other branched alkanes .
Properties
CAS No. |
52897-04-8 |
---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-10(9(4)5)7-8(2)3/h8-10H,6-7H2,1-5H3 |
InChI Key |
UJEUVDLASLOZIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)C(C)C |
Origin of Product |
United States |
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